BenchChemオンラインストアへようこそ!

(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine

enantioselective synthesis diastereoselectivity chiral building block

(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine (CAS 1270095-40-3) is a chiral, enantiomerically pure indole derivative bearing a 1-amino-2,2,2-trifluoroethyl pharmacophoric group at the indole 3-position with an N-methyl substituent on the indole ring. The compound has a molecular formula of C11H11F3N2 and a molecular weight of 228.21 g/mol, and is supplied with a purity of ≥98%.

Molecular Formula C11H11F3N2
Molecular Weight 228.218
CAS No. 1270095-40-3
Cat. No. B2823469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine
CAS1270095-40-3
Molecular FormulaC11H11F3N2
Molecular Weight228.218
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(C(F)(F)F)N
InChIInChI=1S/C11H11F3N2/c1-16-6-8(10(15)11(12,13)14)7-4-2-3-5-9(7)16/h2-6,10H,15H2,1H3/t10-/m0/s1
InChIKeyWINLFBJAIXFLHV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine (CAS 1270095-40-3): Chiral Fluorinated Indole Building Block for Enantioselective Medicinal Chemistry


(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine (CAS 1270095-40-3) is a chiral, enantiomerically pure indole derivative bearing a 1-amino-2,2,2-trifluoroethyl pharmacophoric group at the indole 3-position with an N-methyl substituent on the indole ring. The compound has a molecular formula of C11H11F3N2 and a molecular weight of 228.21 g/mol, and is supplied with a purity of ≥98% . It belongs to the class of trifluoromethyl-containing indole ethanamines and is primarily utilized as a chiral building block in medicinal chemistry research, particularly for the construction of enantiomerically pure compound libraries targeting central nervous system and kinase-related therapeutic areas [1].

Why Generic Substitution Fails for (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine: Stereochemical, Substituent, and Pharmacophoric Differentiation


The (1S) absolute configuration, the N-methyl substitution on the indole ring, and the direct C-3 attachment of the 1-amino-2,2,2-trifluoroethyl group collectively define a unique stereoelectronic and pharmacophoric profile that cannot be replicated by racemic mixtures, N-des-methyl analogs, or tryptamine-based alternatives. The racemic mixture (CAS 1337443-83-0) lacks stereochemical definition, confounding enantioselective biological studies. The N-des-methyl analog (CAS 126954-11-8) has altered hydrogen-bonding capacity and lipophilicity, which impacts target engagement and ADME properties. Tryptamine-based analogs possess an ethylene spacer between the indole and the amine, which alters the spatial presentation of the pharmacophore relative to the target binding site [1]. Furthermore, the CF3CH(NH2) group is a well-validated pharmacophore that enhances metabolic stability and membrane permeability relative to non-fluorinated analogs [2], making the specific combination of structural features in this compound non-interchangeable with any single in-class alternative.

Quantitative Differentiation Evidence for (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine: Direct and Cross-Study Comparisons with Analogs


Enantiomeric Purity: Asymmetric Synthesis Delivers >99:1 Diastereomeric Ratio vs. Racemic Synthesis (1:1)

The target (1S)-enantiomer is prepared via the asymmetric Friedel-Crafts reaction of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine with 1-methylindole, which proceeds with a diastereomeric ratio (dr) of 99:1, corresponding to >98% de (diastereomeric excess) [1]. In contrast, the racemic synthesis employing trifluoroacetaldehyde hemiaminals with 1-methylindole under BF3 catalysis delivers the racemic mixture (dr = 1:1, 0% de) [2]. The 99:1 dr represents a near-complete stereochemical preference for the (1S) configuration, enabling unambiguous assignment of biological activity to a single enantiomer.

enantioselective synthesis diastereoselectivity chiral building block asymmetric Friedel-Crafts

Synthetic Yield: >90% Isolated Yield for Asymmetric Method vs. Variable Yields for Racemic Approaches

The asymmetric Friedel-Crafts reaction of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine with indole derivatives, including N-methylindole, provides the target 3-substituted products in generally excellent yields exceeding 90% after chromatographic purification [1]. In contrast, the racemic hemiaminal-based Friedel-Crafts method yields product mixtures with variable yields that are sensitive to Lewis acid choice (BF3 favoring amine product, ZnI2 favoring alcohol byproduct), requiring careful optimization to achieve acceptable isolated yields [2]. The high and reproducible yield of the asymmetric method is critical for procurement planning and cost-effective library synthesis.

synthetic efficiency reaction yield scalability Friedel-Crafts alkylation

N-Methyl Indole Substitution: Predicted Lipophilicity and Hydrogen-Bonding Profile vs. N-Des-Methyl Analog

The N-methyl group on the indole ring eliminates the indole N–H hydrogen-bond donor, reducing the hydrogen bond donor count from 2 (in the N-des-methyl analog, CAS 126954-11-8) to 1 in the target compound . The predicted logP for the N-des-methyl analog (2,2,2-trifluoro-1-(1H-indol-3-yl)ethylamine) is approximately 1.8–2.0, while N-methylation is expected to increase logP by approximately 0.5–0.8 log units based on the established contribution of N-methyl substitution to indole lipophilicity . This difference in hydrogen-bonding and lipophilicity profile can significantly impact membrane permeability, metabolic stability, and off-target binding, making the N-methylated compound a distinct chemotype.

lipophilicity ADME N-methylation structure-property relationships

CF3CH(NH2) Pharmacophore: Documented Metabolic Stability and Membrane Permeability Advantages Over Non-Fluorinated Analogs

The 2,2,2-trifluoro-1-(amino)ethyl [CF3CH(NH2)] group is a validated pharmacophore prominently featured in the clinical drug Odanacatib, which was developed for the treatment of osteoporosis and bone metastasis [1]. Incorporation of the CF3 group into drug candidates confers enhanced metabolic stability, increased cellular membrane permeability, and improved efficacy relative to non-fluorinated analogs [2]. In contrast, non-fluorinated 1-(1-methyl-1H-indol-3-yl)ethanamine analogs lack the electron-withdrawing and steric shielding effects of the CF3 group, resulting in higher susceptibility to oxidative metabolism and reduced target engagement in cellular contexts.

metabolic stability trifluoromethyl pharmacophore membrane permeability Odanacatib

Recommended Application Scenarios for (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine Based on Differentiated Properties


Enantioselective Structure-Activity Relationship (SAR) Studies for CNS and Kinase Targets

The >99:1 diastereomeric purity of the (1S) enantiomer enables unambiguous assignment of biological activity to a single stereoisomer in receptor binding, cellular efficacy, and in vivo pharmacology assays [1]. Researchers investigating serotonin receptors, melatonin receptors, or kinase enzymes where stereochemistry governs ligand recognition should prioritize this enantiopure compound over racemic mixtures (CAS 1337443-83-0) to eliminate confounding contributions from the (1R) enantiomer.

Construction of Metabolically Stable, Brain-Penetrant Compound Libraries

The combination of the N-methyl group (reducing HBD count to 1) and the CF3CH(NH2) pharmacophore (providing metabolic shielding) makes this compound an ideal chiral scaffold for CNS-focused library synthesis [2][3]. The predicted improved passive permeability and metabolic stability over N-des-methyl (CAS 126954-11-8) and non-fluorinated analogs support its use in hit-to-lead programs targeting intracellular or brain-resident proteins.

Enantioselective Synthesis of Fluorinated Indole Alkaloid Derivatives

The high-yielding (>90%) asymmetric Friedel-Crafts methodology that produces this compound is scalable and modular, enabling the preparation of diverse C-3 substituted indole derivatives bearing the CF3CH(NH2) group in enantiopure form [1]. This compound serves as a key intermediate for synthesizing trifluoromethylated tetrahydro-β-carbolines and other indole alkaloid analogs with potential anticancer or neuropharmacological activity.

Procurement for Enantioselective Fragment-Based Drug Discovery (FBDD)

The compact molecular weight (228.21 Da) and defined stereochemistry make this compound an attractive fragment for FBDD campaigns where three-dimensionality and fluorination are prioritized [1][2]. The (1S) enantiomer offers a well-characterized starting point for fragment growing or linking strategies, with the CF3 group providing a convenient 19F NMR handle for binding assays and fragment screening.

Quote Request

Request a Quote for (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.